molecular formula C9H17N3S B13165104 5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13165104
M. Wt: 199.32 g/mol
InChI Key: BTTDXKFBCSYFMV-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with 2-methylpropyl and propan-2-yl groups, along with a thiol group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with propan-2-yl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated triazoles.

Scientific Research Applications

5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can also interact with various enzymes, disrupting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    4-(propan-2-yl)-1,2,4-triazole-3-thiol: Similar structure but lacks the 2-methylpropyl group.

    5-(2-methylpropyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the propan-2-yl group.

Uniqueness

5-(2-methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both 2-methylpropyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group and triazole ring provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-(2-methylpropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-6(2)5-8-10-11-9(13)12(8)7(3)4/h6-7H,5H2,1-4H3,(H,11,13)

InChI Key

BTTDXKFBCSYFMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC(=S)N1C(C)C

Origin of Product

United States

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